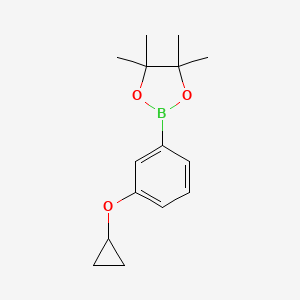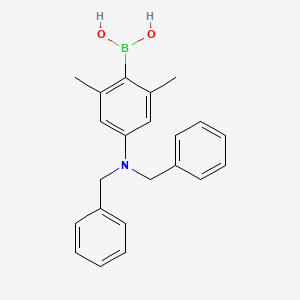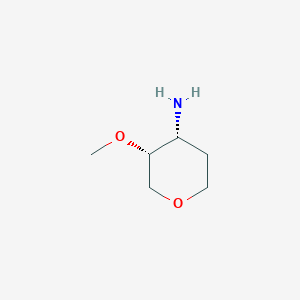
2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid
Vue d'ensemble
Description
2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid: is an organic compound with the molecular formula C13H20BNO2 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid typically involves the reaction of 2-bromomethylphenylboronic acid with 4-methylpiperidine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction conditions usually involve heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can help in achieving consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid can undergo oxidation reactions to form corresponding boronic esters or boronic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Boronic esters or boronic acids.
Reduction: Various reduced derivatives.
Substitution: Substituted phenylboronic acids.
Applications De Recherche Scientifique
Chemistry: 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid is used in Suzuki-Miyaura coupling reactions, which are widely applied in the synthesis of complex organic molecules. This compound serves as a key intermediate in the formation of carbon-carbon bonds, making it valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It can be incorporated into drug candidates to enhance their properties, such as increasing their stability or bioavailability.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of boron-containing drugs. Boronic acids are known to inhibit certain enzymes, making them useful in the treatment of diseases such as cancer and diabetes.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and catalysts. Its unique properties make it suitable for various applications, from electronics to coatings.
Mécanisme D'action
The mechanism of action of 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in chemical biology. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic purposes.
Comparaison Avec Des Composés Similaires
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the piperidine moiety.
4-Methylphenylboronic acid: Similar structure but without the piperidine group, leading to different reactivity and applications.
2-(Piperidin-1-ylmethyl)phenylboronic acid: Similar structure but without the methyl group on the piperidine ring.
Uniqueness: 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid is unique due to the presence of both the piperidine and boronic acid groups. This combination imparts distinct chemical and biological properties, making it more versatile in various applications compared to its simpler counterparts.
Propriétés
IUPAC Name |
[2-[(4-methylpiperidin-1-yl)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2/c1-11-6-8-15(9-7-11)10-12-4-2-3-5-13(12)14(16)17/h2-5,11,16-17H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRJBWDBULRMBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN2CCC(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(3,4-Difluorophenyl)methylidene]hydroxylamine](/img/structure/B1425618.png)






![3-Chloro-6-methoxy-[1,5]naphthyridin-4-ol](/img/structure/B1425631.png)

